molecular formula C11H18N2O4 B6633027 (3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6633027
M. Wt: 242.27 g/mol
InChI Key: GRPTXBZHYUNJIZ-RKDXNWHRSA-N
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Description

(3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a pyrrolidine ring substituted with a morpholine-4-carbonyl group and a carboxylic acid group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and morpholine.

    Formation of Intermediates:

    Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.

    Deprotection and Functionalization: The final steps involve deprotection of the amine group and introduction of the carboxylic acid group through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methylpyrrolidine-3-carboxylic acid: Lacks the morpholine-4-carbonyl group, making it less versatile in certain applications.

    Morpholine-4-carbonyl derivatives: These compounds may have similar functional groups but differ in the core structure, affecting their reactivity and applications.

Uniqueness

(3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3S,4S)-4-methyl-1-(morpholine-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-8-6-13(7-9(8)10(14)15)11(16)12-2-4-17-5-3-12/h8-9H,2-7H2,1H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPTXBZHYUNJIZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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